Cas no 33963-35-8 (2,3-Dichloro-4-methylphenol)
2,3-Dichloro-4-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-4-methylphenol
- Phenol, dichloro-4-methyl-
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- MDL: MFCD18976075
- Inchi: 1S/C7H6Cl2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3
- InChI Key: MCCTUAKNFRUXLR-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C)O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2
2,3-Dichloro-4-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D476068-10mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D476068-50mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D476068-100mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 100mg |
$ 275.00 | 2022-06-05 | ||
| abcr | AB517486-500 mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 500MG |
€639.90 | 2023-04-17 | ||
| abcr | AB517486-1 g |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 1g |
€876.80 | 2023-04-17 | ||
| Alichem | A010010301-250mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A010010301-500mg |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A010010301-1g |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 97% | 1g |
$1475.10 | 2023-09-02 | |
| Advanced ChemBlocks | N26340-250MG |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 95% | 250MG |
$270 | 2023-09-15 | |
| Advanced ChemBlocks | N26340-1G |
2,3-Dichloro-4-methylphenol |
33963-35-8 | 95% | 1G |
$545 | 2023-09-15 |
2,3-Dichloro-4-methylphenol Suppliers
2,3-Dichloro-4-methylphenol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2,3-Dichloro-4-methylphenol
Professional Introduction to 2,3-Dichloro-4-methylphenol (CAS No. 33963-35-8)
2,3-Dichloro-4-methylphenol, with the chemical formula C₇H₅Cl₂O and CAS number 33963-35-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a methyl group at the 4 position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
The compound's molecular structure imparts both reactivity and stability, making it a versatile building block for further chemical modifications. The presence of chlorine atoms enhances its electrophilic aromatic substitution potential, while the methyl group influences its electronic distribution and solubility characteristics. These attributes have positioned 2,3-Dichloro-4-methylphenol as a key precursor in industrial applications, particularly in the development of novel therapeutic agents.
In recent years, 2,3-Dichloro-4-methylphenol has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. Studies have demonstrated its utility in synthesizing bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to undergo selective functionalization has enabled researchers to design derivatives with enhanced pharmacological profiles.
One of the most compelling areas of research involving 2,3-Dichloro-4-methylphenol is its role in developing novel antimicrobial agents. The increasing prevalence of drug-resistant pathogens has spurred investigations into compounds that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies suggest that derivatives of 2,3-Dichloro-4-methylphenol exhibit promising activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
The structural motif of 2,3-Dichloro-4-methylphenol also finds relevance in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. By modifying the chlorine and methyl substituents, researchers can fine-tune the compound's interactions with specific enzymatic targets. This approach has led to the discovery of several lead compounds that show efficacy in preclinical models of leukemia and other hematological malignancies.
Furthermore, 2,3-Dichloro-4-methylphenol has been explored as a precursor in the development of agrochemicals. Its derivatives exhibit herbicidal and fungicidal properties, offering potential solutions to crop protection challenges. The compound's stability under environmental conditions makes it a promising candidate for formulations designed to enhance agricultural productivity while minimizing ecological impact.
The synthetic methodologies for preparing 2,3-Dichloro-4-methylphenol have also seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have improved yields and reduced byproduct formation. These innovations not only enhance efficiency but also align with green chemistry principles by minimizing waste generation.
In conclusion, 2,3-Dichloro-4-methylphenol (CAS No. 33963-35-8) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery and material science research. As scientific understanding evolves, continued exploration of this compound will likely yield novel insights into therapeutic interventions and sustainable chemical processes.
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